molecular formula C14H12BrNO4S B10966314 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate CAS No. 59256-27-8

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate

Cat. No.: B10966314
CAS No.: 59256-27-8
M. Wt: 370.22 g/mol
InChI Key: QDGNGOOYMIOWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is a chemical compound with the molecular formula C15H12BrNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation.

    Nucleophilic Substitution: Reactions involving the replacement of a leaving group by a nucleophile.

    Reduction and Oxidation: Reduction of the nitro group to an amine and oxidation of the amine to a nitro group.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Tin(II) chloride or hydrogen gas with a catalyst.

    Esterification: Methanol and an acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzoates, amines, and brominated aromatic compounds .

Scientific Research Applications

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an inhibitor of specific biological pathways, such as the Wnt/β-catenin signaling pathway.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit the proliferation of cancer cells.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as β-catenin. The compound binds to β-catenin, promoting its ubiquitination and subsequent proteasomal degradation. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl and sulfonyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in research and industrial applications .

Properties

CAS No.

59256-27-8

Molecular Formula

C14H12BrNO4S

Molecular Weight

370.22 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12BrNO4S/c1-20-14(17)10-3-2-4-12(9-10)16-21(18,19)13-7-5-11(15)6-8-13/h2-9,16H,1H3

InChI Key

QDGNGOOYMIOWNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.